Methyl 2-[(4-cyanophenyl)amino]propanoate
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Overview
Description
Methyl 2-[(4-cyanophenyl)amino]propanoate is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol . This compound is known for its unique structure, which includes a cyanophenyl group attached to an amino propanoate moiety. It is a versatile building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-cyanophenyl)amino]propanoate typically involves the reaction of 4-cyanophenylamine with methyl 2-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-cyanophenyl)amino]propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-[(4-cyanophenyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-cyanophenyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity . The ester group can undergo hydrolysis to release the active amine, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(4-cyanophenyl)propanoate
- Ethyl 2-[(4-cyanophenyl)amino]propanoate
- Methyl 2-(4-cyanophenyl)propanoate
Uniqueness
Methyl 2-[(4-cyanophenyl)amino]propanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the cyanophenyl group enhances its ability to participate in various chemical reactions, while the ester group allows for easy modification and derivatization .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-(4-cyanoanilino)propanoate |
InChI |
InChI=1S/C11H12N2O2/c1-8(11(14)15-2)13-10-5-3-9(7-12)4-6-10/h3-6,8,13H,1-2H3 |
InChI Key |
IGHKAKINXSIIIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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